ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an iodophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced through an electrophilic substitution reaction, where an iodine atom is added to a phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of ethyl 3-(phenyl)-1H-1,2,4-triazole-5-carboxylate.
Substitution: Formation of ethyl 3-(4-substituted phenyl)-1H-1,2,4-triazole-5-carboxylate.
Scientific Research Applications
Ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The iodophenyl group may enhance the compound’s binding affinity to certain targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives:
Ethyl 3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: Contains a chlorine atom instead of iodine.
Ethyl 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate: Contains a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique properties such as higher molecular weight and potential for specific interactions with biological targets. This makes it distinct from its bromine, chlorine, and fluorine analogs.
Biological Activity
Ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate (CAS No. 1285291-39-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C11H10N3O2I
- Molecular Weight : 325.12 g/mol
- Structure : The compound features a triazole ring substituted with an ethyl ester and a para-iodophenyl group.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. In a comparative study, this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA).
Table 1: Cytokine Inhibition by this compound
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
This compound | 44–60% | Significant |
Control (Ibuprofen) | 96.01% | Not specified |
The compound showed a dose-dependent response with optimal effects at concentrations ranging from 50 µg/mL to 100 µg/mL.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results indicate that this compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
3. Anticancer Properties
In vitro studies have evaluated the anticancer activity of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on colon carcinoma (HCT116) and breast cancer (T47D) cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT116 | 6.2 |
T47D | 27.3 |
These results indicate that the compound has promising anticancer properties that warrant further investigation.
Case Study 1: Anti-inflammatory Mechanism
A study investigating the mechanism of action revealed that this compound significantly reduced the expression of COX-2 and iNOS in LPS-stimulated macrophages. This suggests that the compound may exert its anti-inflammatory effects by modulating key inflammatory pathways.
Case Study 2: Antimicrobial Efficacy
In a controlled experiment assessing the antimicrobial properties of various triazole derivatives, this compound was found to inhibit biofilm formation in Staphylococcus aureus at sub-MIC levels. This highlights its potential as a therapeutic agent in treating biofilm-associated infections.
Properties
Molecular Formula |
C11H10IN3O2 |
---|---|
Molecular Weight |
343.12 g/mol |
IUPAC Name |
ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10IN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15) |
InChI Key |
LXPVCIWEHBYPLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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